molecular formula C15H15BrFN3O3 B2456782 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide CAS No. 2034279-12-2

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide

Cat. No.: B2456782
CAS No.: 2034279-12-2
M. Wt: 384.205
InChI Key: LDLYCKYNDGEWSI-XYPYZODXSA-N
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Description

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide ( 2034279-12-2) is a synthetic small molecule with a molecular formula of C15H15BrFN3O3 and a molecular weight of 384.20 g/mol . This chemically complex compound features a brominated furan carboxamide core linked via a cyclohexyl spacer to a 5-fluoropyrimidine group, presenting multiple sites for molecular interaction and making it a potentially valuable intermediate in medicinal chemistry and drug discovery research . The specific stereochemistry of the cyclohexyl ring is defined as (1r,4r), indicating the trans-configuration of the substituents, which is a critical feature for its three-dimensional structure and potential binding to biological targets . While the precise biological profile and mechanism of action for this specific compound are not yet fully elucidated and remain an area for active investigation, its structure suggests it is a promising candidate for various research applications. Researchers may explore its potential as a kinase inhibitor, given the common use of pyrimidine scaffolds in such inhibitors. The presence of the 5-fluoropyrimidine moiety, a key structural feature in established chemotherapeutic agents like 5-fluorouracil (5-FU), also suggests potential for investigation in oncology research . 5-FU is known to exert its effects through mechanisms including thymidylate synthase (TS) inhibition and misincorporation into RNA and DNA, leading to disrupted nucleic acid synthesis and function . Furthermore, structurally related compounds featuring bromo-substituted heterocycles have demonstrated significant anti-angiogenic and anti-proliferative activities in scientific studies, indicating a broader research interest in molecules of this class . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN3O3/c16-13-6-5-12(23-13)14(21)20-10-1-3-11(4-2-10)22-15-18-7-9(17)8-19-15/h5-8,10-11H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLYCKYNDGEWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This compound combines a bromine atom, a furan carboxamide moiety, and a cyclohexyl group substituted with a fluoropyrimidine ether. The presence of these functional groups suggests significant biological activity, particularly in the modulation of biological pathways influenced by nicotinamide derivatives.

Molecular Characteristics

  • Molecular Formula : C15H15BrFN3O3
  • Molecular Weight : 384.205 g/mol
  • CAS Number : 2034279-12-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Effects : Similar compounds have shown significant inhibitory effects on tumor cell proliferation.
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.
  • Antimicrobial Properties : Potential activity against bacterial and viral pathogens has been noted.

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Biological Targets : The compound's unique structure allows it to engage with various biological targets, potentially altering signaling pathways.
  • Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells, leading to reduced cell viability.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(pyridin-2-yl)nicotinamidePyridine ring instead of cyclohexaneModerate kinase inhibition
4-Bromo-N-(cyclopentyl)nicotinamideCyclopentane instead of cyclohexaneAnticancer activity
N-(3-Fluorophenyl)pyridine-2-carboxamideDifferent aromatic substitutionInhibitory effects on specific kinases

The unique combination of the cyclohexane structure with the fluoropyrimidine moiety in this compound suggests distinct interactions and potentially enhanced biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that a structurally related compound exhibited significant antitumor effects against various human tumor cell lines (A549, K562, PC3, T47D), showing IC50 values indicative of effective inhibition of cell proliferation .
  • Kinase Inhibition Mechanisms : Research on similar compounds indicates that they can inhibit key kinases involved in cancer pathways. These findings support the hypothesis that this compound may possess similar inhibitory properties.
  • Antimicrobial Studies : Compounds with structural similarities have been tested for antimicrobial activity, showing effectiveness against various pathogens, which suggests a potential for broad-spectrum applications .

Q & A

What are the key considerations for optimizing the synthesis of 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide?

Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, including coupling of the furan-2-carboxamide core with the (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl moiety. Critical parameters include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates. Maintain temperatures between 0–25°C during nucleophilic substitution steps to minimize side reactions .
  • Purification : Employ gradient elution in column chromatography (silica gel, hexane/EtOAc) to isolate intermediates. Confirm purity via HPLC (>95%) and characterize intermediates using 1H^1H-NMR (e.g., δ 7.8–8.2 ppm for pyrimidine protons) .
  • Stereochemical Control : Ensure (1r,4r) configuration via chiral HPLC or X-ray crystallography of key intermediates .

How can researchers ensure stereochemical integrity during synthesis and characterization?

Level: Advanced
Methodological Answer:
The (1r,4r) cyclohexyl configuration is critical for bioactivity. To verify stereochemistry:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., trans-4-aminocyclohexanol derivatives) and monitor coupling reactions via 19F^{19}F-NMR to track fluorine environments .
  • X-ray Diffraction : Resolve crystal structures of intermediates to confirm spatial arrangement. For example, the dihedral angle between pyrimidine and cyclohexyl groups should align with computational models (e.g., 120–135°) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from density functional theory (DFT) calculations to detect racemization .

What experimental approaches are recommended to elucidate the compound’s mechanism of action in biological systems?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or time-resolved FRET. IC50_{50} values <1 µM suggest high potency .
  • Cellular Uptake Studies : Use radiolabeled 18F^{18}F-analogs for PET imaging to track intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7) .
  • Protein Binding : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) with target proteins like tubulin or DNA topoisomerases .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, DMSO-d6_6) identifies furan protons (δ 6.5–7.5 ppm) and pyrimidine signals (δ 8.1–8.3 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C16_{16}H17_{17}BrFN3_3O3_3: 420.03; observed: 420.02 ± 0.02) validates molecular weight .
  • IR Spectroscopy : Detect amide C=O stretches (~1680 cm1^{-1}) and aryl ether C-O-C vibrations (~1240 cm1^{-1}) .

How should researchers address discrepancies between in vitro and in vivo activity data?

Level: Advanced
Methodological Answer:

  • Metabolic Stability : Perform microsomal assays (human liver microsomes, HLMs) to identify rapid degradation pathways. Co-administer CYP450 inhibitors (e.g., ketoconazole) to stabilize active species .
  • Solubility Optimization : Use co-solvents (PEG-400/Cremophor EL) or nanoformulation to enhance bioavailability. Compare logP values (calculated ~3.5) with experimental shake-flask results .
  • Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC50_{50} with plasma concentration-time profiles in rodent studies .

What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:

  • Core Modifications : Replace the 5-bromo group with -CF3_3 or -CN to assess electronic effects. Use Suzuki-Miyaura coupling for aryl substitutions .
  • Cyclohexyl Substitutions : Introduce polar groups (e.g., -OH or -NH2_2) at the 4-position to improve water solubility. Monitor conformational changes via NOESY NMR .
  • Biological Testing : Screen derivatives in parallel against primary and secondary targets (e.g., cancer vs. inflammatory pathways) to identify selectivity trends .

How can computational methods enhance understanding of this compound’s interactions?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR PDB: 1M17). Validate with free-energy perturbation (FEP) calculations .
  • QSAR Modeling : Train models on IC50_{50} data from 50+ analogs. Prioritize descriptors like polar surface area (<100 Å2^2) and H-bond acceptors (<8) for lead optimization .
  • MD Simulations : Run 100-ns trajectories in GROMACS to analyze protein-ligand stability. Identify key residues (e.g., Lys721 in EGFR) for mutagenesis studies .

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